2-chloro-N-[(2-chlorophenyl)methyl]propanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-[(2-chlorophenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO/c1-7(11)10(14)13-6-8-4-2-3-5-9(8)12/h2-5,7H,6H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTVPJHXOTDGWSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CC=C1Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 Chloro N 2 Chlorophenyl Methyl Propanamide
Investigation of Amidation Reactions for the Formation of the Propanamide Scaffold
The creation of the amide bond in 2-chloro-N-[(2-chlorophenyl)methyl]propanamide is the central transformation in its synthesis. This can be accomplished through several key methodologies, each with its own set of reaction conditions and outcomes.
Conventional Amidation Routes (e.g., Acid Chloride Methodologies)
A common and well-established method for forming the propanamide scaffold is through the reaction of an acid chloride with an amine. In this approach, 2-chloropropionyl chloride is reacted with (2-chlorophenyl)methylamine. This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. The choice of solvent is crucial and often involves aprotic solvents like dichloromethane (B109758) or diethyl ether to avoid unwanted side reactions.
While specific data for the synthesis of this compound is not extensively detailed in publicly available literature, general procedures for similar reactions provide a framework. For instance, the synthesis of various N-substituted chloroacetamides has been reported by reacting chloroacetyl chloride with different amines at room temperature. nih.gov This suggests that similar conditions could be applicable for the propanamide derivative.
Table 1: General Reaction Parameters for Acid Chloride Amidation
| Parameter | Typical Condition |
|---|---|
| Reactants | 2-chloropropionyl chloride, (2-chlorophenyl)methylamine |
| Base | Triethylamine, Pyridine |
| Solvent | Dichloromethane, Diethyl Ether, Tetrahydrofuran |
| Temperature | 0 °C to room temperature |
| Reaction Time | 1-4 hours |
This method is often favored for its high reactivity and the general availability of the starting materials. However, the handling of acyl chlorides requires care due to their moisture sensitivity and corrosive nature.
Direct Coupling Strategies (e.g., Carbodiimide-Mediated Processes)
Direct coupling of a carboxylic acid with an amine using a coupling agent represents a milder alternative to the acid chloride method. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), are frequently employed for this purpose. This process involves the activation of the carboxylic acid, 2-chloropropionic acid, by the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. This intermediate then readily reacts with the amine, (2-chlorophenyl)methylamine, to form the desired amide and a urea (B33335) byproduct (dicyclohexylurea in the case of DCC).
A study on the synthesis of N-substituted-(S)-2-chloropropanamides successfully utilized DCC to couple optically active (S)-2-chloropropionic acid with various amines. nih.gov This demonstrates the viability of carbodiimide-mediated coupling for this class of compounds.
Table 2: Key Reagents in Carbodiimide-Mediated Amidation
| Reagent | Function |
|---|---|
| 2-chloropropionic acid | Carboxylic acid source |
| (2-chlorophenyl)methylamine | Amine source |
| DCC | Coupling agent |
| (Optional) DMAP | Catalyst |
This method avoids the harsh conditions associated with acid chloride synthesis and is often compatible with a wider range of functional groups. The primary drawback is the need to remove the urea byproduct, which can sometimes be challenging.
Exploration of Continuous Flow Synthesis Approaches
Continuous flow chemistry has emerged as a powerful tool for the synthesis of organic compounds, offering advantages in terms of safety, scalability, and process control. The application of flow chemistry to amidation reactions has been an area of active research. In a continuous flow setup for the synthesis of this compound, streams of the activated carboxylic acid (or acid chloride) and the amine would be continuously mixed in a reactor coil. The short residence times and efficient heat transfer in microreactors can lead to higher yields and purities compared to batch processes.
While a specific continuous flow synthesis for this compound has not been detailed, the principles have been demonstrated for other amides. For example, the continuous flow synthesis of various amides has been achieved by reacting carboxylic acids with amines in the presence of a solid acid catalyst or by using in-line activation of the carboxylic acid. rsc.orgnih.gov These approaches could potentially be adapted for the production of the target compound, offering a more efficient and safer manufacturing process.
Chiral Synthesis and Stereochemical Control in this compound Production
The carbon atom bearing the chlorine in the 2-chloropropanoyl fragment of the molecule is a stereocenter. Therefore, this compound can exist as a pair of enantiomers. The biological activity of these enantiomers can differ significantly, making stereochemical control a critical aspect of its synthesis.
Enantioselective Synthesis Strategies
The primary strategy for the enantioselective synthesis of this compound involves the use of a chiral starting material. The most direct approach is the coupling of an enantiomerically pure form of 2-chloropropionic acid with (2-chlorophenyl)methylamine. Both (R)- and (S)-2-chloropropionic acid are commercially available or can be prepared through established methods, such as the diazotization of L-alanine. google.com
By using either (S)-2-chloropropionic acid or (R)-2-chloropropionic acid as the starting material in a coupling reaction (for example, a DCC-mediated coupling), the corresponding (S)- or (R)-enantiomer of this compound can be selectively synthesized. This approach ensures that the final product has a high enantiomeric excess, which is often crucial for its intended application.
Table 3: Chiral Precursors for Enantioselective Synthesis
| Chiral Precursor | Resulting Enantiomer of the Product |
|---|---|
| (S)-2-chloropropionic acid | (S)-2-chloro-N-[(2-chlorophenyl)methyl]propanamide |
Diastereomeric Control in Propanamide Formation
Diastereomeric control becomes relevant when both the acid and the amine components of the amide are chiral. In the case of this compound, the amine, (2-chlorophenyl)methylamine, is achiral. Therefore, the reaction of a racemic mixture of 2-chloropropionyl chloride or 2-chloropropionic acid with this amine will result in a racemic mixture of the final product, and no diastereomers will be formed.
However, if a chiral amine were to be used, the situation would be different. For instance, if racemic 2-chloropropionyl chloride were reacted with a single enantiomer of a chiral amine, a pair of diastereomers would be formed. The relative amounts of these diastereomers would be determined by the degree of stereochemical induction in the transition state of the reaction. Achieving high diastereoselectivity often requires careful selection of reaction conditions, solvents, and sometimes the use of chiral auxiliaries or catalysts to favor the formation of one diastereomer over the other. While not directly applicable to the synthesis of this compound itself, these principles are fundamental in the broader context of stereocontrolled amide synthesis.
Derivatization Chemistry of this compound
The chemical reactivity of this compound is primarily dictated by the functional groups present in its structure: the α-chloroamide moiety, the amide linkage itself, and the chlorinated aromatic ring. These sites allow for a variety of chemical transformations to create derivatives with modified properties.
The carbon atom alpha to the carbonyl group in this compound is electrophilic, making it susceptible to nucleophilic attack. This is due to the electron-withdrawing effects of both the adjacent carbonyl group and the chlorine atom, which polarizes the C-Cl bond. nih.gov Consequently, the chlorine atom can be displaced by a variety of nucleophiles in what is typically an SN2 reaction. nih.gov
The general scheme for this transformation can be represented as follows:
General Reaction Scheme: Cl-CH(CH₃)-C(=O)NH-CH₂-(C₆H₄)-Cl + Nu⁻ → Nu-CH(CH₃)-C(=O)NH-CH₂-(C₆H₄)-Cl + Cl⁻
Where Nu⁻ represents a nucleophile.
A wide range of nucleophiles can be employed in this reaction, leading to a diverse set of derivatives. The success and rate of these reactions depend on factors such as the strength of the nucleophile, the solvent, and the reaction temperature.
Table 1: Potential Nucleophilic Substitution Reactions and Expected Products
| Nucleophile | Reagent Example | Expected Product Class |
| Oxygen Nucleophiles | ||
| Hydroxide | Sodium Hydroxide (NaOH) | α-hydroxy-N-[(2-chlorophenyl)methyl]propanamide |
| Alkoxide | Sodium Methoxide (NaOCH₃) | α-methoxy-N-[(2-chlorophenyl)methyl]propanamide |
| Carboxylate | Sodium Acetate (CH₃COONa) | α-acetoxy-N-[(2-chlorophenyl)methyl]propanamide |
| Nitrogen Nucleophiles | ||
| Ammonia | Ammonia (NH₃) | α-amino-N-[(2-chlorophenyl)methyl]propanamide |
| Primary Amines | Methylamine (CH₃NH₂) | α-(methylamino)-N-[(2-chlorophenyl)methyl]propanamide |
| Azide | Sodium Azide (NaN₃) | α-azido-N-[(2-chlorophenyl)methyl]propanamide |
| Sulfur Nucleophiles | ||
| Hydrosulfide | Sodium Hydrosulfide (NaSH) | α-mercapto-N-[(2-chlorophenyl)methyl]propanamide |
| Thiolates | Sodium Thiophenoxide (NaSPh) | α-(phenylthio)-N-[(2-chlorophenyl)methyl]propanamide |
| Carbon Nucleophiles | ||
| Cyanide | Sodium Cyanide (NaCN) | α-cyano-N-[(2-chlorophenyl)methyl]propanamide |
| Enolates | Sodium salt of diethyl malonate | α-(diethyl malonyl)-N-[(2-chlorophenyl)methyl]propanamide |
These reactions are fundamental in modifying the core structure of the molecule, allowing for the introduction of new functional groups and potentially altering its biological or chemical properties. The α-amination of α-haloamides, for instance, is a key method for synthesizing α-amino amides, which are important building blocks in medicinal chemistry. nih.gov
The 2-chlorophenyl group in the molecule is an aromatic system that can undergo electrophilic aromatic substitution (SNAr) reactions. The presence of the chlorine atom and the N-methylpropanamide group influences the reactivity and regioselectivity of these substitutions. The chlorine atom is a deactivating, ortho-, para-directing group due to the interplay of its inductive electron-withdrawing and resonance electron-donating effects.
Potential electrophilic aromatic substitution reactions include:
Nitration: Reaction with a mixture of nitric acid and sulfuric acid would likely introduce a nitro group (-NO₂) onto the aromatic ring, predominantly at the positions para and ortho to the chlorine atom (positions 4 and 6), with steric hindrance from the benzyl (B1604629) group potentially favoring the para position.
Halogenation: Further chlorination or bromination, catalyzed by a Lewis acid like FeCl₃ or FeBr₃, would add another halogen atom to the ring, again directed to the ortho and para positions.
Friedel-Crafts Alkylation and Acylation: These reactions, using an alkyl halide or acyl halide in the presence of a Lewis acid catalyst, would introduce an alkyl or acyl group, respectively. However, the deactivating nature of the existing chlorine substituent can make these reactions challenging.
The conditions for these reactions would need to be carefully controlled to achieve the desired substitution pattern and to avoid side reactions involving the other functional groups in the molecule.
The amide functional group itself is a site for chemical transformation, most notably reduction. The carbonyl group of the amide can be reduced to a methylene (B1212753) group (-CH₂-), converting the amide into an amine.
A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation. The reaction would convert this compound into the corresponding secondary amine, N-[(2-chlorophenyl)methyl]propan-2-amine.
Reduction Reaction Scheme: Cl-CH(CH₃)-C(=O)NH-CH₂-(C₆H₄)-Cl + [H] → Cl-CH(CH₃)-CH₂-NH-CH₂-(C₆H₄)-Cl
It is important to note that the α-chloro group may also be susceptible to reduction under these conditions, potentially leading to a mixture of products. The outcome can be influenced by the specific reducing agent used and the reaction conditions.
The amide nitrogen, after deprotonation with a strong base, can also act as a nucleophile. This allows for N-alkylation or N-acylation, although these reactions are less common for secondary amides compared to primary amides due to steric hindrance.
Mechanistic Elucidation of Key Synthetic Pathways for this compound
The most direct and common synthetic pathway for this compound is the acylation of (2-chlorophenyl)methanamine with 2-chloropropanoyl chloride. This reaction is a nucleophilic acyl substitution.
The mechanism proceeds in two main steps:
Nucleophilic Attack: The nitrogen atom of the (2-chlorophenyl)methanamine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of 2-chloropropanoyl chloride. This breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate.
Leaving Group Departure: The tetrahedral intermediate is unstable. The lone pair of electrons on the oxygen atom reforms the carbonyl double bond. Simultaneously, the chloride ion, being a good leaving group, is expelled. A final deprotonation of the nitrogen atom, often by another molecule of the amine or a non-nucleophilic base added to the reaction mixture, yields the stable amide product, this compound, and a hydrochloride salt.
This mechanism is characteristic of Schotten-Baumann-type reactions, which are widely used for the synthesis of amides from amines and acid chlorides.
Molecular Mechanism of Action and Biochemical Interactions of 2 Chloro N 2 Chlorophenyl Methyl Propanamide
Identification of Potential Molecular Targets via Analogous Compound Studies
Research into compounds structurally similar to 2-chloro-N-[(2-chlorophenyl)methyl]propanamide has identified several potential molecular targets. The electrophilic nature of the chloroacetamide group makes it reactive towards nucleophilic residues in proteins, leading to enzyme inhibition and disruption of protein function.
Enzyme Inhibition Profiles (e.g., Very Long Chain Fatty Acid Synthesis, Aryl Acylamidase)
Very Long Chain Fatty Acid (VLCFA) Synthesis: A primary and well-documented target of chloroacetamide herbicides is the inhibition of very-long-chain fatty acid (VLCFA) synthesis. researchgate.netnih.govucanr.edu VLCFAs are fatty acids with more than 18 carbon atoms, essential for forming precursors of vital structural components in plants like wax, suberin, and cutin. nih.gov
The key enzyme inhibited in this pathway is the VLCFA elongase, also known as a 3-ketoacyl-CoA synthase (KCS). nih.govnih.gov Chloroacetamides act as potent inhibitors of this enzyme system, with studies on recombinant enzymes demonstrating half-inhibition (IC50) values in the nanomolar range (10⁻⁸ M and below). researchgate.netnih.gov The inhibition is specific to the condensing reaction, which is the first and rate-limiting step in the elongation cycle. nih.govnih.gov Studies have shown that different KCS isozymes exhibit varying sensitivity to chloroacetamide herbicides, indicating a specific interaction rather than non-specific toxicity. nih.gov For example, herbicides like metazachlor (B166288) have been shown to completely inhibit the activity of multiple plant elongase enzymes at a concentration of 100 μM. nih.gov
The inhibition is stereospecific, with the (S)-enantiomers of chiral chloroacetamides like metolachlor (B1676510) being the biologically active inhibitors. researchgate.netnih.gov
Aryl Acylamidase: Aryl acylamidase (AAA) is another potential target. This enzyme is associated with cholinesterases and is involved in the hydrolysis of various N-aryl amides. While direct inhibition by this compound has not been documented, other compounds capable of interacting with the active sites of cholinesterases have been shown to inhibit AAA activity. nih.gov Given the structural N-aryl amide component of the subject compound, AAA remains a plausible, albeit less characterized, molecular target compared to VLCFA elongases.
| Compound | Enzyme Target | Inhibition Mechanism | Potency | Reference |
|---|---|---|---|---|
| Metazachlor | VLCFA-synthase (KCS) | Irreversible, competitive with acyl-CoA substrate | IC50 ≤ 10 nM | researchgate.netnih.gov |
| Metolachlor (S-enantiomer) | VLCFA-synthase (KCS) | Stereospecific, irreversible | High | researchgate.netnih.gov |
| Cafenstrole | VLCFA-synthase (KCS) | Irreversible | High | nih.gov |
| Propachlor (B1678252) | GAPDH, PARK7 | Covalent modification of catalytic cysteine | - | nih.govacs.org |
Protein-Ligand Interaction Studies
The interaction between chloroacetamides and their target proteins is characterized by the formation of a stable, covalent bond. nih.govcambridge.org Studies on VLCFA-synthase show that once the chloroacetamide inhibitor is bound, it cannot be displaced by the natural substrate, such as oleoyl-CoA, confirming an irreversible binding mechanism. nih.gov
This covalent interaction is the result of the alkylating reactivity of the chloroacetamide moiety. Mass spectrometric analysis has provided direct evidence for this mechanism, showing that the chloroacetamide herbicide metazachlor covalently binds to the active site cysteine residue of condensing enzymes like chalcone (B49325) synthase and stilbene (B7821643) synthase. nih.gov This finding strongly supports the hypothesis that the primary interaction involves nucleophilic attack from the thiol group of a cysteine residue in the enzyme's active site on the electrophilic carbon of the chloroacetamide. nih.govcambridge.org This covalent modification leads to the inactivation of the enzyme. Broader proteomic studies have confirmed that chloroacetanilides induce destabilization and misfolding of numerous cellular proteins, particularly those containing reactive cysteine residues. nih.govacs.orgresearchgate.net
Biochemical Pathways Perturbation by this compound
By inhibiting key enzymes, this compound and its analogs can significantly perturb major biochemical pathways. The most prominent of these is the disruption of lipid biosynthesis. cambridge.org
Inhibition of VLCFA elongases halts the production of fatty acids longer than 18 carbons. ucanr.edu This disrupts the synthesis of essential lipids, waxes, and suberin, which are critical for membrane integrity and the formation of protective cuticles in plants. nih.govcambridge.org This disruption of lipid homeostasis is considered the primary mode of herbicidal action. researchgate.net
Furthermore, the reactivity of the chloroacetamide group leads to the perturbation of cellular detoxification pathways. Chloroacetamides are known to be detoxified in organisms through conjugation with glutathione (B108866) (GSH), a key cellular antioxidant. acs.orgcambridge.org This reaction, often catalyzed by glutathione S-transferase enzymes, depletes cellular GSH stores and can lead to oxidative stress. The interaction with GSH is another example of the compound's ability to covalently bind to sulfhydryl groups. cambridge.org
Cellular Uptake and Intracellular Distribution Research
The entry of small molecules like this compound into cells is largely governed by their physicochemical properties, particularly lipophilicity. nih.gov Lipophilicity, often measured as the partition coefficient (log P), determines the ability of a compound to pass through cellular membranes. nih.gov Studies on various N-(substituted phenyl)-2-chloroacetamides indicate that these compounds generally possess lipophilic characteristics that favor passage across biological membranes. nih.gov
While specific transporters have not been definitively identified for this class of compounds, their lipophilicity suggests that passive diffusion across the plasma membrane is a likely mechanism of cellular uptake. researchgate.net Once inside the cell, the distribution is widespread. The primary targets, VLCFA elongases, are located in the endoplasmic reticulum. researchgate.net However, due to its reactive nature, the compound can likely interact with numerous cytosolic proteins and biomolecules containing reactive nucleophiles, such as glutathione and cysteine residues on various enzymes. nih.govresearchgate.net The ultimate intracellular fate and distribution will depend on factors like the rate of metabolism, conjugation to glutathione, and covalent binding to off-target proteins. nih.govacs.org
Interactions with Biomolecules: Alkylating Reactivity of the Chloroacetamide Moiety
The core of the bioactivity of this compound lies in the chemical reactivity of its chloroacetamide functional group. This group acts as a potent alkylating agent, a class of compounds that forms covalent bonds with nucleophilic functional groups in biomolecules. acs.orgthermofisher.com
The key to this reactivity is the carbon atom attached to the chlorine atom (the α-carbon). The chlorine atom is an effective leaving group, making the α-carbon electrophilic and susceptible to attack by nucleophiles. The most significant biological nucleophiles are the sulfhydryl (thiol) groups of cysteine residues in proteins and in the tripeptide glutathione. cambridge.orgthermofisher.comnih.gov The reaction results in the formation of a stable thioether bond, covalently attaching the carbamidomethyl portion of the molecule to the biomolecule. thermofisher.com This alkylation is often irreversible and can lead to:
Enzyme Inactivation: As seen with VLCFA elongases, alkylation of a critical cysteine residue in the active site leads to a loss of catalytic function. nih.gov
Protein Misfolding and Destabilization: Covalent modification can disrupt the tertiary structure of a protein, leading to misfolding, aggregation, and loss of function. nih.govresearchgate.net
Depletion of Antioxidants: Reaction with glutathione depletes this critical cellular antioxidant, potentially leading to increased oxidative stress. acs.org
While highly reactive with thiols, the chloroacetamide moiety can also react with other nucleophilic amino acid residues such as histidine, lysine, and methionine, although generally to a lesser extent and under specific conditions. thermofisher.comnih.gov This broad reactivity underlies the compound's biological effects and its potential to interact with a wide range of cellular components. nih.govacs.org
Structure Activity Relationship Sar Studies and Molecular Design Principles for 2 Chloro N 2 Chlorophenyl Methyl Propanamide Analogs
Systematic Structural Modifications of the Propanamide Backbone
The propanamide backbone, or "B-region," of this class of compounds is a key determinant of biological activity. nih.gov Modifications to this central part of the molecule have been shown to significantly impact receptor binding and functional antagonism. For instance, in a series of related 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamide TRPV1 antagonists, alterations to the propanamide moiety were explored. nih.govresearchgate.net
Introducing bulkier substituents at the α-position of the propanamide has a notable effect. When α,α'-disubstituted analogs, such as dimethyl and cyclopropyl (B3062369) amides, were synthesized, they all exhibited a dramatic loss in receptor activity compared to the corresponding α-methyl (propanamide) derivatives. nih.gov This suggests that the α-methyl group may be a crucial pharmacophore, potentially engaging in a stereospecific interaction within a hydrophobic pocket of the target receptor. nih.govresearchgate.net
Further modifications, such as creating reverse amides, have also been investigated to understand the importance of the amide bond's orientation. researchgate.net The collective findings from these systematic changes underscore the sensitivity of the biological activity to the structural integrity and steric profile of the propanamide backbone.
Table 1: Impact of Propanamide Backbone Modifications on Receptor Activity
| Modification | Observation | Implication |
|---|---|---|
| α,α'-dimethyl substitution | Dramatic loss in receptor activity. nih.gov | Steric hindrance at the α-position is detrimental. |
| α,α'-cyclopropyl substitution | Significant decrease in biological effect. nih.gov | A specific steric profile at the α-position is required. |
| Reverse Amide | Altered activity profiles. researchgate.net | The orientation of the amide bond is important for interaction. |
Impact of Substituents on the 2-chlorophenyl moiety on Biological Activity
The nature and position of substituents on the 2-chlorophenyl ring, or "C-region," play a pivotal role in modulating the biological activity of 2-chloro-N-[(2-chlorophenyl)methyl]propanamide analogs. nih.govelsevierpure.com These effects can be broadly categorized into electronic and steric influences.
Electronic Effects of Substituents (e.g., Electron-Withdrawing vs. Electron-Donating Groups)
The electronic properties of substituents on the phenyl ring can significantly alter the molecule's interaction with its target. nih.gov Generally, electron-withdrawing groups can enhance activity, a principle observed in various classes of biologically active molecules. mdpi.com For example, in studies of related compounds, the introduction of potent electron-withdrawing groups like trifluoromethyl (CF3) and trifluoromethoxy (OCF3) has been explored. mdpi.com
Conversely, electron-donating groups can have a different impact. The presence of such groups can alter the electron density distribution across the aromatic ring, potentially affecting key interactions like π-π stacking or hydrogen bonding with the receptor. nih.gov The balance between electron-withdrawing and electron-donating properties is crucial for optimizing the binding affinity and efficacy of the compound. Theoretical investigations have shown a significant correlation between the Hammett σ parameters, a measure of the electron-withdrawing or -donating ability of substituents, and the activation energies for related reactions, indicating the importance of these electronic effects. nih.gov
Steric Hindrance and Positional Isomerism
The position of substituents on the 2-chlorophenyl ring introduces steric and conformational constraints that are critical for biological activity. mdpi.comnih.gov Studies on analogous compounds with ring substituents have shown that the substitution pattern significantly influences potency. mdpi.com
For instance, in a series of ketamine analogs, it was found that 2- and 3-substituted compounds were generally more active than their 4-substituted counterparts. mdpi.com This suggests that substitution at the ortho and meta positions may be more favorable for optimal interaction with the target, while substitution at the para position might introduce steric clashes or unfavorably alter the molecule's conformation. The most generally acceptable substituent in that study was chlorine, highlighting the combined electronic and steric contribution of the substituent. mdpi.com
The interplay between the substituent's size (steric bulk) and its position (positional isomerism) is a key consideration in the design of potent analogs. Even for the same substituent, moving it from the ortho to the meta or para position can dramatically alter the compound's biological profile.
Table 2: Influence of Substituent Position on Biological Activity in Analogous Systems
| Position | General Activity Trend | Potential Rationale |
|---|---|---|
| Ortho (2-) | Generally more active. mdpi.com | May facilitate favorable interactions or conformations for binding. |
| Meta (3-) | Often demonstrates good activity. mdpi.com | Balances steric and electronic effects effectively. |
| Para (4-) | Generally less active. mdpi.com | May introduce steric hindrance or unfavorable electronic distribution. |
Influence of the α-Chloro Group and Stereochemistry on Activity
The presence of the α-chloro group on the propanamide moiety and the stereochemistry at this chiral center are critical for the biological activity of this compound analogs. nih.govcapes.gov.br
Studies on similar N-benzyl-2-acetamidopropionamide derivatives have demonstrated the importance of a small, substituted heteroatom moiety at the position analogous to the α-carbon. nih.govcapes.gov.br The introduction of a chloro substituent at this site directly influences the molecule's electronic and steric properties, which in turn affects its interaction with the target.
Furthermore, the stereochemistry at the α-carbon has been shown to be a decisive factor for potency. In many biologically active propanamides, the activity resides predominantly in one stereoisomer. For instance, in a study of N-benzyl-2-acetamido-3-methoxypropionamide, the anticonvulsant activity was found to be principally in the (R)-stereoisomer, which was significantly more potent than the (S)-stereoisomer. nih.gov Similarly, for a potent TRPV1 antagonist with a propanamide structure, the activity was stereospecific, with the (S)-configuration being markedly more potent than the (R)-isomer. researchgate.net This stereoselectivity strongly implies a specific three-dimensional binding mode at the receptor site, where only one enantiomer can achieve the optimal orientation for a high-affinity interaction.
Ligand-Target Binding Affinity Correlations with Structural Parameters
Understanding the correlation between the structural parameters of this compound analogs and their binding affinity to a biological target is often achieved through computational methods like Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies. nih.govnih.govresearchgate.net
QSAR models develop mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models use various molecular descriptors that quantify physicochemical properties such as hydrophobicity, electronic effects, and steric bulk. A high correlation between these descriptors and the observed biological activity can provide insights into the mechanism of action and predict the potency of novel analogs. nih.gov
Molecular docking studies offer a three-dimensional perspective on the ligand-target interaction. nih.gov By simulating the binding of an analog into the active site of a receptor, these studies can predict the preferred binding mode and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. researchgate.net For instance, a docking study of a potent propanamide antagonist in a homology model of the hTRPV1 receptor helped to identify crucial hydrogen bonds that explained its stereospecific potency. researchgate.net Such studies have also revealed that ligands can adopt multiple binding modes within the same receptor pocket, which can be influenced by the ligand's concentration and structural features. nih.govresearchgate.net
Environmental Fate and Degradation Pathways of 2 Chloro N 2 Chlorophenyl Methyl Propanamide
Abiotic Degradation Processes
Abiotic degradation involves the breakdown of chemical compounds through non-biological processes such as sunlight (photolysis) and water (hydrolysis).
No specific studies on the photolytic degradation of 2-chloro-N-[(2-chlorophenyl)methyl]propanamide in aqueous systems or on soil surfaces were identified. The potential for photodegradation would depend on the compound's ability to absorb light in the environmentally relevant spectrum (wavelengths >290 nm) and the efficiency of the subsequent chemical reactions. Without experimental data, the rate and products of photolysis remain unknown.
Information regarding the hydrolytic stability of this compound under different pH conditions is not available. The amide linkage in the molecule could be susceptible to hydrolysis, particularly under acidic or basic conditions, which would break the molecule into 2-chloropropanoic acid and (2-chlorophenyl)methanamine. However, the rate of this degradation pathway has not been experimentally determined.
Biotic Degradation Mechanisms
Biotic degradation is the breakdown of organic compounds by living organisms, primarily microorganisms.
There are no published studies detailing the microbial degradation of this compound in either soil or aquatic environments. The structural features of the molecule, including the chlorinated phenyl and propanamide moieties, suggest that it could potentially be utilized as a carbon and/or nitrogen source by certain microbial communities, but this has not been documented.
As no research on the microbial degradation of this compound is available, there is no information regarding the identification and characterization of its microbial degradation products or metabolites.
Specific enzymatic pathways involved in the degradation of this compound have not been investigated. It is plausible that enzymes such as hydrolases (specifically, amidases) could catalyze the initial step of degradation by cleaving the amide bond. However, without experimental evidence, the involvement of specific enzymes and the subsequent metabolic pathways are purely speculative.
Environmental Dissipation Studies
The dissipation of chloroacetamide herbicides in the environment is a complex process influenced by the compound's chemical properties and the characteristics of the soil and surrounding environmental conditions. Key processes include adsorption to soil particles, movement through the soil profile with water, and volatilization into the atmosphere.
The interaction of chloroacetamide herbicides with soil surfaces is a critical factor determining their availability for weed uptake, degradation, and transport. Adsorption, the binding of the chemical to soil particles, and desorption, its release back into the soil solution, are key dynamics.
Research on representative chloroacetamide herbicides consistently shows a positive correlation between adsorption and the organic matter and clay content of the soil. cambridge.orgepa.govcambridge.org Soil organic matter is typically the predominant adsorbent for these herbicides. cambridge.orgcambridge.org The strength of this binding is often described by the Freundlich adsorption coefficient (Kf) and the soil organic carbon-water (B12546825) partitioning coefficient (Koc). Higher values indicate stronger binding and less potential for movement. For instance, log Koc values for alachlor (B1666766) are generally in the range of 2.08-2.28, indicating medium mobility. epa.gov
Adsorption for this class of herbicides is generally a reversible process, allowing the compound to be released back into the soil solution where it can be taken up by plants or be transported. iastate.edu However, studies on compounds like metolachlor (B1676510) have shown that desorption can exhibit hysteresis, meaning the herbicide is more strongly retained by the soil than predicted by the initial adsorption phase. This suggests that a fraction of the applied herbicide can become resistant to desorption over time. researchgate.net The adsorption of various chloroacetamides on different soils has been observed to follow the order: metolachlor > acetochlor (B104951) > propachlor (B1678252) > alachlor. nih.gov
Table 1: Adsorption and Desorption Coefficients for Representative Chloroacetamide Herbicides in Various Soils
| Compound | Soil Type | Organic Carbon (%) | Clay (%) | Kd (L/kg) | Koc (L/kg) | Reference |
|---|---|---|---|---|---|---|
| Metolachlor | Silt Loam | 1.5 | 18 | 2.5 - 11.77 | 120 - 200 | acs.org |
| Acetochlor | Clay Loam | 2.1 | 25 | 1.82 - 10.83 | 100 - 190 | acs.org |
| Alachlor | Sandy Loam | 0.8 | 10 | ~1.74 | 218 | epa.gov |
Note: Kd and Koc values are approximate and can vary significantly with soil properties and experimental conditions.
The mobility of chloroacetamide herbicides is closely linked to their adsorption-desorption characteristics. Compounds that are weakly adsorbed are more likely to be transported through the soil profile with infiltrating water, a process known as leaching. Due to their moderate water solubility and relatively weak adsorption in some soils, chloroacetamide herbicides are considered to have a medium to high potential for leaching, which can lead to groundwater contamination. epa.govproquest.com
Studies using soil columns have demonstrated the movement of these herbicides. For example, in a study comparing alachlor and metolachlor, slightly greater amounts of metolachlor were found to leach through a Norfolk soil, while alachlor was retained in the upper soil zones in slightly greater amounts. cambridge.orgcambridge.org The mobility of these compounds is significantly higher in soils with low organic matter and clay content. cambridge.org For example, more than 80% of applied alachlor was retained in the top 2 cm of clay, clay loam, and sandy loam soils when leached with water, indicating its limited mobility in those soil types. egranth.ac.in However, the presence of continuous pores or channels in soil can increase the mobility of compounds like alachlor. epa.gov The potential for these herbicides to leach past the root zone means they can escape degradation by soil microorganisms and persist for longer periods in subsurface environments. researchgate.net
Table 2: Leaching Potential of Representative Chloroacetamide Herbicides
| Compound | Soil Type | Organic Matter (%) | Leaching Depth | Observations | Reference |
|---|---|---|---|---|---|
| Alachlor | Various | 0.8 - 2.5 | Retained in top 2-5 cm in soils with higher OM and clay | High to medium leaching potential. | epa.govegranth.ac.in |
| Metolachlor | Sandy Loam | 0.3 - 0.5 | Mobile in soils low in organic matter | Considered sufficiently mobile to pose a risk of moving out of the target zone. | cambridge.org |
Volatilization is the process by which a chemical evaporates from soil or water surfaces into the atmosphere. For chloroacetamide herbicides, this is generally not considered a primary pathway of dissipation. acs.org This is due to their relatively low vapor pressure and low Henry's Law constants, which indicate a low tendency to partition from water to air. nih.gov
Table 3: Physicochemical Properties Related to Volatilization for Representative Chloroacetamide Herbicides
| Compound | Vapor Pressure (mm Hg at 20-25°C) | Henry's Law Constant (atm·m³/mol) | Water Solubility (mg/L) | Volatilization Potential | Reference |
|---|---|---|---|---|---|
| Acetochlor | 1.67 x 10-7 | 2.7 x 10-10 | 223 | Not expected to be an important fate process from moist soil. | nih.gov |
| Alachlor | 2.2 x 10-5 | 1.1 x 10-8 | 240 | Loss from soil will be moderate. | epa.gov |
Advanced Analytical Methodologies for Research on 2 Chloro N 2 Chlorophenyl Methyl Propanamide
Spectroscopic Characterization Techniques
Spectroscopy is fundamental to the structural analysis of 2-chloro-N-[(2-chlorophenyl)methyl]propanamide, providing detailed information about its atomic and molecular composition, connectivity, and electronic environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each hydrogen and carbon atom, respectively, allowing for a complete mapping of the molecular skeleton.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton in the molecule. The aromatic protons on the 2-chlorophenyl ring would appear as a complex multiplet in the downfield region (typically δ 7.2-7.5 ppm). The methylene (B1212753) protons (-CH₂-) adjacent to the nitrogen and the aromatic ring would likely present as a doublet around δ 4.5 ppm, coupled to the amide proton. The methine proton (-CH-) on the propanamide backbone, being adjacent to a chlorine atom, would resonate as a quartet around δ 4.4-4.7 ppm, coupled to the methyl protons. The methyl protons (-CH₃) would appear as a doublet in the upfield region, around δ 1.6-1.8 ppm. The amide proton (N-H) signal is expected as a broad triplet around δ 8.0-8.5 ppm, though its chemical shift and appearance can be highly dependent on solvent and concentration.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. The carbonyl carbon (C=O) of the amide group is expected to have a chemical shift in the range of δ 168-172 ppm. The carbons of the 2-chlorophenyl ring would resonate between δ 127-140 ppm, with the carbon atom bonded to chlorine showing a distinct shift. The methine carbon (-CH-) bonded to chlorine would appear around δ 55-60 ppm, while the methylene carbon (-CH₂-) is expected around δ 42-45 ppm. The methyl carbon (-CH₃) would give a signal in the upfield region, typically δ 20-25 ppm.
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on established NMR principles and data from analogous structures. Actual values may vary based on experimental conditions.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Aromatic CH | 7.2 - 7.5 | Multiplet | 127 - 135 |
| Aromatic C-Cl | - | - | 130 - 133 |
| Aromatic C-CH₂ | - | - | 135 - 138 |
| Amide NH | 8.0 - 8.5 | Broad Triplet | - |
| Methylene CH₂ | ~ 4.5 | Doublet | 42 - 45 |
| Methine CH | 4.4 - 4.7 | Quartet | 55 - 60 |
| Methyl CH₃ | 1.6 - 1.8 | Doublet | 20 - 25 |
Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Properties
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum would exhibit characteristic absorption bands. A strong absorption band around 1650-1680 cm⁻¹ corresponds to the C=O stretching vibration of the secondary amide (Amide I band). The N-H stretching vibration is expected to appear as a sharp peak in the range of 3250-3400 cm⁻¹. The N-H bending vibration (Amide II band) typically occurs around 1520-1570 cm⁻¹. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration gives rise to absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹. docbrown.info
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insights into the electronic properties of the molecule, specifically the π-electron system of the 2-chlorophenyl group. The aromatic ring acts as a chromophore, undergoing π → π* transitions. Based on data for similar aromatic compounds like 2-chlorophenol, one would expect to observe absorption maxima (λ_max) in the ultraviolet region, likely around 210 nm and 270-280 nm. researchgate.net The exact position and intensity of these bands can be influenced by the solvent used for the analysis.
Interactive Table 2: Key IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Amide) | Stretch | 3250 - 3400 |
| C=O (Amide I) | Stretch | 1650 - 1680 |
| N-H (Amide II) | Bend | 1520 - 1570 |
| Aromatic C=C | Stretch | 1450 - 1600 |
Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis
Mass spectrometry is a critical technique for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula C₁₀H₁₁Cl₂NO. The predicted monoisotopic mass is 231.02177 Da. uni.lu
Electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) can be used. In ESI-MS, the compound is expected to be detected as protonated molecules [M+H]⁺ or other adducts such as [M+Na]⁺. uni.lu Tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pathways, which provides further structural confirmation. Key fragmentation patterns for amides often involve α-cleavage adjacent to the carbonyl group. For this molecule, characteristic fragment ions would likely result from the cleavage of the C-N bond between the carbonyl carbon and the nitrogen, and the cleavage of the benzylic C-N bond, leading to the formation of the 2-chlorobenzyl cation (m/z 125) or related fragments.
Interactive Table 3: Predicted ESI-MS Adducts for this compound Data predicted by computational models. uni.lu
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 232.02905 |
| [M+Na]⁺ | 254.01099 |
| [M+K]⁺ | 269.98493 |
| [M+NH₄]⁺ | 249.05559 |
Chromatographic Methods for Separation and Quantification
Chromatographic techniques are essential for separating this compound from complex mixtures, assessing its purity, and quantifying its concentration.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species and Degradation Products
Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and selective method suitable for the analysis of volatile and thermally stable compounds. nih.gov For this compound, its applicability would depend on its thermal stability in the GC injector and column. If stable, GC-MS can be used to identify and quantify the compound, as well as any volatile impurities or thermal degradation products.
A typical GC method would involve a capillary column with a nonpolar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane). A programmed temperature gradient would be employed to ensure good separation and peak shape. The mass spectrometer serves as a powerful detector, providing mass spectra for each eluting peak, which can be compared against spectral libraries or the fragmentation data discussed previously for positive identification. nih.gov
High-Performance Liquid Chromatography (HPLC) for Purity and Metabolite Analysis
High-performance liquid chromatography (HPLC) is the premier technique for assessing the purity of this compound and for analyzing non-volatile metabolites in biological or environmental samples. chromatographyonline.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for this type of analysis.
A standard RP-HPLC method would utilize a C18 stationary phase column. The mobile phase would typically consist of a mixture of water (often with an acid modifier like formic acid for better peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the target compound and the separation from impurities with different polarities. Detection is commonly achieved using a UV-Vis detector set to one of the compound's absorption maxima (e.g., ~275 nm). researchgate.net This setup allows for accurate quantification and the determination of percentage purity. When coupled with a mass spectrometer (LC-MS), it provides a powerful tool for the identification of metabolites and degradation products. researchgate.net
X-ray Diffraction Studies for Solid-State Structure Determination
Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, configuration, and conformation in the solid state. For a compound such as this compound, XRD analysis would yield a wealth of structural information, including bond lengths, bond angles, and torsion angles, allowing for a detailed understanding of its molecular geometry.
The process begins with the growth of high-quality single crystals, which can be a challenging step often requiring the screening of various solvents and crystallization conditions. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern of reflections, the intensities of which are meticulously recorded.
A complete crystallographic study of this compound would precisely map the spatial relationship between the chloropropanamide moiety and the N-(2-chlorophenyl)methyl substituent. It would reveal the conformation of the amide bond, which is crucial for understanding its electronic and hydrogen-bonding properties. Furthermore, the analysis would elucidate intermolecular interactions within the crystal lattice, such as hydrogen bonds (e.g., N-H···O=C), halogen bonds (e.g., C-Cl···O or C-Cl···π), and van der Waals forces. These non-covalent interactions are fundamental to the compound's solid-state properties, including its melting point, solubility, and polymorphism. While specific crystallographic data for this compound are not available in publicly accessible literature, the methodology remains the gold standard for such structural elucidation.
Advanced Detection and Quantification Techniques in Complex Research Matrices
The accurate detection and quantification of this compound in complex research matrices, such as biological fluids (plasma, urine), tissue homogenates, or environmental samples, necessitate the use of highly sensitive and selective analytical techniques. The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the predominant methodology for this purpose, offering exceptional performance in terms of specificity, sensitivity, and throughput. kuleuven.be
A typical workflow for the analysis of this compound would involve several key stages. First, an optimized sample preparation protocol is essential to extract the analyte from the matrix and remove interfering substances. This may involve protein precipitation for plasma samples, followed by a solid-phase extraction (SPE) step to concentrate the analyte and further clean the sample.
Second, the prepared sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system. Chromatographic separation is typically achieved on a reversed-phase column (e.g., C18), where a gradient of organic solvent (like acetonitrile or methanol) and an aqueous phase is used to elute the compound. The chromatographic conditions are optimized to ensure a reproducible retention time and to separate the analyte from any co-extracted matrix components.
Finally, the eluent from the LC system is introduced into the ion source of a tandem mass spectrometer, commonly a triple quadrupole (QqQ) instrument. Electrospray ionization (ESI) in positive ion mode is a likely choice for this molecule, as it would efficiently protonate the amide group to form the precursor ion [M+H]⁺. In the first quadrupole, this specific precursor ion is selected. It is then fragmented in a collision cell, and specific, stable product ions are monitored in the third quadrupole. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides a very high degree of selectivity and sensitivity, minimizing the likelihood of false positives from matrix interferences.
For robust quantification, a stable isotope-labeled internal standard of this compound would be synthesized and added to samples at the beginning of the preparation process. This standard compensates for any variability in sample preparation and matrix effects. The method would be fully validated according to regulatory guidelines, determining key parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
The table below illustrates the typical parameters that would be defined during the validation of an LC-MS/MS method for the quantification of this compound in a research matrix like human plasma.
| Parameter | Description | Illustrative Value |
| Retention Time (RT) | The time taken for the compound to elute from the LC column. | 4.2 min |
| Precursor Ion (m/z) | The mass-to-charge ratio of the protonated molecule [M+H]⁺. | 248.0 |
| Product Ion (m/z) | The mass-to-charge ratio of a characteristic fragment ion. | 125.0 |
| Linear Range | The concentration range over which the method is accurate and precise. | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected. | 0.03 ng/mL |
| Limit of Quantification (LOQ) | The lowest concentration that can be quantitatively measured with acceptable precision and accuracy. | 0.1 ng/mL |
| Intra-day Precision (%CV) | The precision of the method within a single day. | < 10% |
| Inter-day Precision (%CV) | The precision of the method across different days. | < 12% |
| Accuracy (% Bias) | The closeness of the measured value to the true value. | ± 15% |
| Matrix Effect | The effect of co-eluting matrix components on ionization efficiency. | 95 - 105% |
| Recovery (%) | The efficiency of the analyte extraction process from the matrix. | > 90% |
Theoretical and Computational Chemistry Approaches to 2 Chloro N 2 Chlorophenyl Methyl Propanamide
Quantum Chemical Studies (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a prominent quantum chemical method used to study the electronic structure of molecules. DFT calculations, particularly using functionals like B3LYP, have been employed to analyze compounds structurally similar to 2-chloro-N-[(2-chlorophenyl)methyl]propanamide, providing a theoretical basis for understanding its molecular behavior. jst.org.injst.org.innih.gov
Geometry optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For related chloro-amide compounds, DFT calculations have been used to predict key structural parameters. nih.govresearchgate.net For instance, studies on the analog 2-chloro-N-(p-tolyl)propanamide using the B3LYP/6-311++G(d,p) basis set have provided optimized bond lengths, bond angles, and dihedral angles. jst.org.injst.org.in These calculations show that the amide functional group often adopts a nearly planar, trans conformation, which can facilitate intermolecular interactions like hydrogen bonding in the solid state. nih.gov While experimental values are determined for molecules in a crystal lattice, computational methods typically model an isolated molecule in the gaseous phase, which can lead to slight variations in bond lengths and angles. nih.gov
Table 1: Selected Optimized Geometrical Parameters for the Analog 2-chloro-N-(p-tolyl)propanamide Data obtained from DFT/B3LYP/6-311++G(d,p) calculations.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C=O | 1.224 | O=C-N | 122.5 |
| N-C (amide) | 1.344 | C-N-C (phenyl) | 127.8 |
| C-Cl | 1.815 | N-C-C (amide) | 114.3 |
This table is generated based on data for an analogous compound and is for illustrative purposes.
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. malayajournal.orgtaylorandfrancis.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.orglibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. taylorandfrancis.com
For the related compound '2-chloro-N-(p-tolyl)propanamide', FMO analysis via DFT calculations has been performed. jst.org.injst.org.in These studies calculate the energies of the HOMO and LUMO to determine the energy gap, which helps characterize charge transfer within the molecule. malayajournal.org
Table 2: FMO Properties of an Analogous Propanamide Compound Calculated using the DFT/B3LYP/6-311++G(d,p) method.
| Parameter | Energy (eV) |
| HOMO | -6.89 |
| LUMO | -0.65 |
| Energy Gap (ΔE) | 6.24 |
This table is generated based on data for an analogous compound and is for illustrative purposes.
Computational methods can predict the vibrational spectra (FT-IR and Raman) of a molecule. nih.gov By calculating the harmonic vibrational frequencies using DFT, researchers can assign the fundamental vibrational modes of different atomic groups at their respective frequencies. jst.org.innih.gov These theoretical predictions are often compared with experimental spectra to confirm the molecular structure and analyze its vibrational characteristics. researchgate.netresearchgate.net For calculations to closely match experimental results, computed frequencies are often scaled to correct for anharmonicity and other systematic errors in the theoretical model. nih.gov Studies on similar molecules have shown that the B3LYP method provides results that are in good agreement with experimental data after scaling. nih.govresearchgate.net
Molecular Dynamics Simulations of this compound Interactions
Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. By developing mathematical models based on physicochemical properties and molecular descriptors, QSAR can predict the activity of new, unsynthesized analogs. For classes of compounds including chloro-amides, QSAR studies can help in designing molecules with enhanced efficacy by identifying the structural features that are most influential for their biological function.
Molecular Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) Analysis
Molecular Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) analyses provide further details about a molecule's electronic properties and reactivity.
The MEP surface is a visual tool used to identify the electrophilic and nucleophilic sites of a molecule. malayajournal.org It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. malayajournal.orgbhu.ac.in Green areas represent neutral potential. The MEP map is valuable for predicting hydrogen bonding interactions and understanding how a molecule will interact with other chemical species. malayajournal.org
Natural Bond Orbital (NBO) analysis examines the charge distribution and interactions between orbitals within a molecule. uni-muenchen.de It provides a localized picture of chemical bonds and lone pairs. A key aspect of NBO analysis is the study of charge delocalization from filled "donor" orbitals to empty "acceptor" orbitals, which stabilizes the molecule. acadpubl.euwisc.edu The stabilization energy (E(2)) associated with these donor-acceptor interactions can be calculated using second-order perturbation theory. wisc.edu Larger E(2) values indicate stronger hyperconjugative interactions and greater molecular stability. acadpubl.eu
Table 3: Illustrative NBO Analysis of Donor-Acceptor Interactions in a Related Compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (O) | π(C-N) | 28.5 | Lone Pair -> Antibonding π |
| π (C-C) phenyl | π(C-C) phenyl | 20.1 | π -> π |
| σ (C-H) | σ(C-C) | 5.2 | σ -> σ* |
This table is based on general principles and data from analogous compounds to illustrate typical NBO interactions.
Resistance Mechanisms and Management Strategies if Applicable to a Potential Herbicidal Role of 2 Chloro N 2 Chlorophenyl Methyl Propanamide
Biochemical Resistance Mechanisms in Target Organisms
Biochemical resistance mechanisms involve changes at the cellular and molecular level that allow a weed to survive a herbicide application. These are often the most significant and well-studied forms of resistance.
The most common mechanism of resistance to chloroacetamide herbicides is the enhanced metabolic detoxification of the herbicide by enzymes within the weed. uppersouthplatte.org This process converts the herbicide into a non-toxic form before it can reach its target site. Two major enzyme families are implicated in this process: Cytochrome P450 monooxygenases and Glutathione (B108866) S-transferases. nih.gov
Cytochrome P450s (CYPs)
Cytochrome P450s are a large and diverse group of enzymes that play a crucial role in the metabolism of a wide range of compounds, including herbicides. nih.gov In resistant weeds, an increased activity or expression of specific P450 enzymes can lead to the rapid breakdown of the herbicide. nih.govudl.catbohrium.com For instance, P450s can detoxify herbicides through hydroxylation or dealkylation reactions. uppersouthplatte.org While extensively studied for other herbicide classes like ALS-inhibitors, the specific role of CYPs in conferring resistance to chloroacetamide herbicides is an area of ongoing research. However, enhanced metabolism due to P450s is a known mechanism for cross-resistance to multiple herbicide groups, and it is plausible that they contribute to the detoxification of chloroacetamides in some resistant weed populations. researchgate.netcambridge.org
Glutathione S-transferases (GSTs)
Glutathione S-transferases are key enzymes in the detoxification of many herbicides, including chloroacetamides. nih.govresearchgate.net GSTs catalyze the conjugation of the herbicide molecule with the endogenous antioxidant glutathione, rendering it inactive and more water-soluble, which facilitates its sequestration into the vacuole. cambridge.org An elevated level of GST activity is a well-documented mechanism of resistance to chloroacetamide herbicides in several problematic weed species. nih.govresearchgate.net
For example, multiple-herbicide resistant populations of black-grass (Alopecurus myosuroides) and annual rye-grass (Lolium rigidum) have been shown to have increased expression of specific GSTs. nih.gov In Palmer amaranth (B1665344) (Amaranthus palmeri), resistance to the chloroacetamide herbicide S-metolachlor has been linked to rapid detoxification via GST conjugation. researchgate.net The use of GST inhibitors in laboratory assays has been shown to reduce the level of resistance in these weeds, confirming the central role of these enzymes. researchgate.net
| Enzyme Family | Mechanism | Resistant Weed Species (Examples) | Herbicide Class |
| Cytochrome P450s | Oxidation (e.g., hydroxylation, dealkylation) of the herbicide molecule. | Centaurea spp. (cross-tolerance) nih.govudl.catbohrium.com | ALS-inhibitors (implicated in cross-resistance) |
| Glutathione S-transferases | Conjugation of the herbicide with glutathione, leading to detoxification. | Alopecurus myosuroides, Lolium rigidum nih.gov, Amaranthus palmeri researchgate.net | Chloroacetamides (e.g., S-metolachlor) |
Target-site resistance occurs when a mutation in the gene encoding the herbicide's target protein prevents the herbicide from binding effectively, thus rendering it ineffective. nih.govtci-thaijo.orgresearchgate.net The target site for chloroacetamide herbicides is the very-long-chain fatty acid elongase (VLCFAE) enzyme complex, which is involved in the biosynthesis of VLCFAs. cambridge.org Specifically, these herbicides are believed to covalently bind to a cysteine residue in the active site of the condensing enzyme within this complex. nih.gov
Compared to other herbicide modes of action, such as ALS and ACCase inhibitors, the evolution of target-site resistance to VLCFA-inhibiting herbicides has been relatively slow. cambridge.orgnih.gov Several factors may contribute to this, including the possibility that mutations in the VLCFAE genes are rare or that such mutations could be detrimental to the plant's survival. cambridge.org Additionally, the involvement of multiple genes encoding for VLCFA elongases may mean that simultaneous mutations in several genes would be required to confer a high level of resistance. cambridge.org While research into specific target-site mutations conferring resistance to chloroacetamides is ongoing, it is currently considered a less common mechanism of resistance compared to enhanced metabolism. cambridge.org
Physiological Resistance Mechanisms (e.g., Altered Uptake or Translocation)
Physiological resistance mechanisms involve alterations in the uptake, movement (translocation), or sequestration of the herbicide within the plant, which prevent a lethal dose from reaching the target site. nih.govresearchgate.net
Reduced uptake of a herbicide through the roots or leaves can be a mechanism of resistance. researchgate.net Similarly, impaired translocation, where the herbicide is not efficiently moved from the point of uptake to its site of action within the plant, can also confer resistance. researchgate.net For soil-applied herbicides like the chloroacetamides, which are primarily absorbed by the emerging shoots and roots of weeds, alterations in these physiological processes could potentially contribute to resistance.
For instance, some studies have shown that resistant weed biotypes may exhibit reduced absorption and/or translocation of certain herbicides. researchgate.net However, in the context of chloroacetamide herbicides, these mechanisms are generally considered to be less significant than metabolic resistance. nih.gov The rapid action of some herbicides can limit their own translocation, but this is often a characteristic of the herbicide's chemistry rather than a specific resistance mechanism. nih.gov
Strategies for Overcoming or Mitigating Resistance (e.g., Synergism with Inhibitors)
The management of herbicide resistance requires an integrated approach that includes both chemical and non-chemical strategies. One chemical strategy to combat metabolic resistance is the use of synergists. Synergists are compounds that, while having little to no herbicidal activity on their own, can enhance the efficacy of a herbicide by inhibiting the enzymes responsible for its detoxification. caws.org.nzslideshare.netresearchgate.net
For resistance mediated by P450 enzymes, inhibitors such as malathion (B1675926) or piperonyl butoxide (PBO) have been used in research to confirm the involvement of these enzymes and have shown potential to reverse resistance in some cases. cambridge.orgnih.gov
In the case of GST-mediated resistance to chloroacetamide herbicides, the use of GST inhibitors has been explored. cambridge.org For example, tridiphane (B1213744) is a known synergist that can inhibit the conjugation of atrazine (B1667683) with glutathione. caws.org.nz Research into specific and effective synergists for chloroacetamide herbicides in a field setting is an important area for the future management of resistant weeds. cambridge.org The goal of using synergists is to restore the effectiveness of existing herbicides, thereby providing growers with more options for weed control. caws.org.nz
| Strategy | Description | Target Resistance Mechanism |
| Use of Synergists | Application of a non-herbicidal compound that inhibits the activity of detoxification enzymes. | Enhanced metabolism by Cytochrome P450s or Glutathione S-transferases. |
| Herbicide Mixtures | Tank-mixing herbicides with different modes of action to control a broader spectrum of weeds and reduce the selection pressure for resistance to a single mode of action. awsjournal.orgresearchgate.net | All resistance mechanisms. |
| Herbicide Rotation | Rotating herbicides with different modes of action in successive growing seasons to prevent the selection of resistant individuals. cambridge.org | All resistance mechanisms. |
Future Research Directions and Unexplored Avenues for 2 Chloro N 2 Chlorophenyl Methyl Propanamide Research
Development of Novel Synthetic Routes with Improved Sustainability and Efficiency
Current synthetic methodologies for chloroacetanilide derivatives often rely on conventional approaches that may involve hazardous reagents, multiple steps, and the generation of significant waste. Future research should prioritize the development of novel, more sustainable, and efficient synthetic routes for 2-chloro-N-[(2-chlorophenyl)methyl]propanamide.
Key research objectives in this area include:
Green Chemistry Principles: The application of green chemistry principles, such as the use of environmentally benign solvents (e.g., water, ethanol, or supercritical fluids), atom economy maximization, and the reduction of derivatization steps.
Catalytic Methods: Exploration of catalytic methods, including biocatalysis or chemocatalysis, to replace stoichiometric reagents, thereby reducing waste and improving reaction efficiency.
Continuous Flow Synthesis: The development of continuous flow processes could offer advantages over traditional batch synthesis by providing better control over reaction parameters, improving safety, and allowing for easier scalability. evitachem.com
Alternative Starting Materials: Investigating the use of renewable or more readily available starting materials to reduce the environmental footprint of the synthesis.
Progress in these areas would not only make the production of this compound more economically viable and environmentally friendly but could also lead to the discovery of new synthetic pathways applicable to related compounds.
In-depth Exploration of Chirality and Enantiomeric Activity
The structure of this compound contains a chiral center at the carbon atom of the propanamide group bonded to the chlorine atom. This means the compound exists as a pair of enantiomers (mirror-image isomers). In biological systems, enantiomers can exhibit significantly different pharmacological, toxicological, and metabolic profiles due to their stereospecific interactions with chiral biological macromolecules like enzymes and receptors. nih.gov
Future research must focus on:
Enantiomeric Separation: Developing robust and efficient analytical and preparative methods for separating the enantiomers. Techniques such as chiral high-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) are commonly employed for this purpose. mdpi.com
Absolute Configuration Determination: Assigning the absolute configuration (R or S) to each enantiomer using methods like X-ray crystallography of the pure enantiomer or a derivative. mdpi.com
Stereoselective Bioactivity Studies: Evaluating the specific biological activity of each isolated enantiomer. It is crucial to determine if one enantiomer is responsible for the desired activity (the eutomer) while the other is less active or contributes to undesirable effects (the distomer).
Asymmetric Synthesis: Designing and optimizing asymmetric synthetic routes to produce the more active enantiomer selectively, which is highly desirable for potential applications.
A thorough understanding of the compound's chirality is fundamental for any potential development, ensuring that its effects are optimized and potential stereoselective toxicity is avoided. nih.gov
Comprehensive Metabolomics and Degradomics Studies in Various Environments
To fully comprehend the biological and environmental impact of this compound, it is essential to investigate its metabolic fate in living organisms and its degradation pathways in different environmental matrices.
Metabolomics:
In Vitro and In Vivo Studies: Conducting studies using liver microsomes, cell cultures, and animal models to identify the metabolic pathways. Key transformations could include hydroxylation of the aromatic rings, hydrolysis of the amide bond, and conjugation reactions.
Metabolite Identification: Utilizing advanced analytical techniques, primarily liquid chromatography-mass spectrometry (LC-MS), to identify and quantify the metabolites formed.
Degradomics:
Environmental Fate: Investigating the persistence and degradation of the compound in soil and aquatic systems. This includes studying its susceptibility to abiotic degradation processes (e.g., hydrolysis, photolysis) and biotic degradation by microorganisms.
Degradation Product Identification: Identifying the resulting degradation products to assess their potential environmental impact and toxicity.
These studies are critical for a comprehensive risk assessment, providing data on the compound's persistence, bioaccumulation potential, and the formation of potentially harmful byproducts.
Advanced Computational Predictions for Novel Analogs and Interactions
Computational chemistry offers powerful tools for accelerating the discovery and optimization of bioactive molecules. Applying these techniques to this compound could guide future research efforts efficiently.
Unexplored avenues include:
Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to establish a mathematical relationship between the structural features of this compound and its analogs and their biological activity. This can be used to predict the activity of newly designed compounds. jchemlett.com
Molecular Docking: If a biological target is identified, molecular docking simulations can be used to predict the binding mode and affinity of the compound and its analogs to the target's active site. This provides insights into the mechanism of action at a molecular level.
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can help in the early-stage screening of new analogs, prioritizing those with more favorable profiles and reducing the need for extensive animal testing.
De Novo Design: Utilizing computational algorithms to design novel analogs with potentially improved activity, selectivity, and pharmacokinetic properties based on the structure of the parent compound.
These computational approaches can significantly reduce the time and cost associated with synthesizing and testing new compounds, allowing for a more targeted and rational design of next-generation analogs. jchemlett.com
Integration of Omics Technologies for Systems-Level Understanding of Biochemical Effects
To move beyond a single-target interaction and understand the broader biological effects of this compound, the integration of "omics" technologies is a promising frontier. nih.gov These technologies provide a holistic view of the molecular changes within an organism or cell upon exposure to a compound.
Future research should incorporate:
Transcriptomics: Using techniques like RNA-sequencing to analyze changes in gene expression profiles in cells or tissues exposed to the compound. This can reveal the cellular pathways that are perturbed.
Proteomics: Employing mass spectrometry-based proteomics to study alterations in the levels and post-translational modifications of proteins, providing a direct link between gene expression changes and cellular function. nih.gov
Metabolomics: Analyzing the global profile of small-molecule metabolites to identify biochemical pathways affected by the compound, offering a snapshot of the functional endpoint of cellular activity.
Multi-Omics Integration: The true power lies in integrating data from these different omics layers. mdpi.com This systems-biology approach can help construct comprehensive models of the compound's mechanism of action, identify potential biomarkers of exposure or effect, and uncover unexpected off-target effects.
By applying these advanced technologies, researchers can gain an unprecedented, systems-level understanding of the biochemical impact of this compound. nih.govmdpi.com
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-chloro-N-[(2-chlorophenyl)methyl]propanamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or amidation reactions. For example:
- Substitution : Reacting 2-chloropropanoyl chloride with 2-chlorobenzylamine in anhydrous dichloromethane (DCM) under nitrogen atmosphere at 0–5°C yields the target compound. Triethylamine is often used to scavenge HCl .
- Optimization : Polar aprotic solvents (e.g., DMSO, acetonitrile) improve reaction efficiency, while stoichiometric control minimizes side products like N-acylated byproducts .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?
- Methodological Answer :
- NMR : H and C NMR confirm the amide bond (δ ~7.5–8.5 ppm for NH) and chlorophenyl protons (δ ~7.2–7.8 ppm). C signals for carbonyl (C=O) appear at ~165–170 ppm .
- IR : Strong absorption bands at ~1650 cm (amide C=O stretch) and ~750 cm (C-Cl stretch) are diagnostic .
- Mass Spectrometry : Molecular ion peaks ([M+H]) at m/z 257.07 (calculated) confirm molecular weight .
Q. How does the substitution pattern of the chlorophenyl group affect solubility and reactivity?
- Methodological Answer :
- Solubility : The 2-chlorophenyl group enhances lipophilicity (logP ~2.8), limiting aqueous solubility. Co-solvents like DMSO or ethanol (10–20% v/v) are recommended for in vitro studies .
- Reactivity : The chloro group at the ortho position sterically hinders nucleophilic substitution but facilitates electrophilic aromatic substitution (e.g., nitration) at the para position .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s regioselectivity in nucleophilic substitution reactions?
- Methodological Answer :
- Steric Effects : The 2-chlorophenylmethyl group creates steric bulk, directing nucleophiles (e.g., amines, thiols) to attack the less hindered carbonyl carbon rather than the α-chloro position. Computational studies (DFT) can model transition states to validate regioselectivity .
- Leaving Group Stability : The chloro group’s poor leaving ability under mild conditions necessitates catalytic bases (e.g., NaH) for deprotonation and reaction progression .
Q. How can crystallographic data resolve structural ambiguities in polymorphic forms of this compound?
- Methodological Answer :
- SHELX Refinement : Single-crystal X-ray diffraction (SC-XRD) with SHELXL software refines bond lengths and angles. For example, the amide C=O bond typically measures ~1.23 Å, while C-Cl bonds are ~1.74 Å .
- Hydrogen Bonding : Intermolecular N–H⋯O interactions stabilize crystal packing, as seen in related acetanilides. ORTEP-3 visualization confirms conformational syn/anti preferences .
Q. What in silico strategies predict the compound’s bioactivity against enzyme targets (e.g., kinases, proteases)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to simulate binding to ATP-binding pockets (e.g., EGFR kinase). The chlorophenyl group may occupy hydrophobic pockets, while the amide forms hydrogen bonds with catalytic residues .
- QSAR Models : Correlate electronic descriptors (e.g., Hammett σ constants for chloro substituents) with IC values to optimize bioactivity .
Q. How do conflicting data on biological activity (e.g., antimicrobial vs. cytotoxic effects) inform experimental design?
- Methodological Answer :
- Dose-Response Analysis : Conduct MTT assays across a concentration range (1–100 μM) to distinguish bacteriostatic (MIC ~10 μM) from cytotoxic effects (LC ~50 μM) .
- Target Validation : Use CRISPR-Cas9 knockout models to confirm if observed cytotoxicity arises from off-target interactions (e.g., tubulin inhibition) .
Contradictions and Recommendations
- Evidence Conflict : While some sources report antimicrobial activity (), others highlight cytotoxicity ( ). Researchers should validate assays with orthogonal methods (e.g., fluorescence-based viability assays) and include positive/negative controls.
- Synthesis Scalability : Lab-scale methods () may not translate to bulk synthesis. Pilot studies optimizing solvent recovery and catalyst recycling are advised.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
